8-Fluoroquinolin-2-amine

Overview

Description

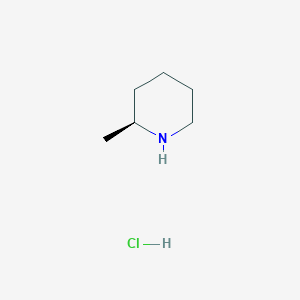

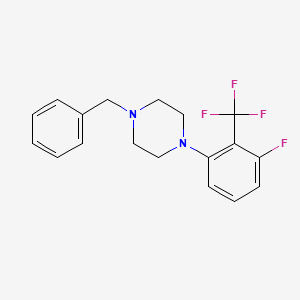

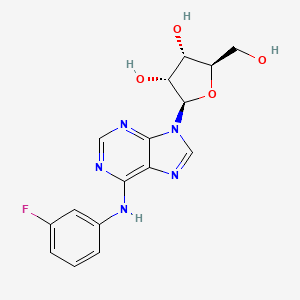

8-Fluoroquinolin-2-amine is a chemical compound with the molecular formula C9H7FN2 and a molecular weight of 162.16 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of fluoroquinolones, a family to which 8-Fluoroquinolin-2-amine belongs, involves structural modifications by incorporating substituents into various positions or by means of annelation . The incorporation of fluorine atoms at certain positions of the benzene ring in the quinolone skeleton has resulted in a remarkable improvement of antimicrobial properties .

Molecular Structure Analysis

The molecular structure of 8-Fluoroquinolin-2-amine consists of 9 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms .

Chemical Reactions Analysis

The chemical reactions involving fluoroquinolones, including 8-Fluoroquinolin-2-amine, are complex and involve various structural modifications . The formation of complexes of fluoroquinolones with metals and their applications have also been considered .

Physical And Chemical Properties Analysis

8-Fluoroquinolin-2-amine is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Antibacterial Properties

8-Fluoroquinolin-2-amine derivatives exhibit significant antibacterial activities. Research demonstrates that certain derivatives show promising activity against both gram-positive and gram-negative bacterial strains. Specifically, derivatives with more lipophilic groups enhance activity against gram-positive strains (Al-Hiari et al., 2007).

Synthesis and Transformation

The compound has been used as a key intermediate in various transformations. Its applications include the synthesis of 8-amino-tetrahydroisoquinolines and other derivatives that can be used as building blocks in potential central nervous system drug candidates (Hargitai et al., 2018).

Oxidative C−H Amination

8-Fluoroquinolin-2-amine is used in oxidative C−H amination processes. This method is facilitated by hypervalent iodine reagents and provides a facile approach for synthesizing arylamine compounds (Wang et al., 2016).

Remote C−H Amination

Studies show that 8-Fluoroquinolin-2-amine derivatives can undergo copper-catalyzed remote C−H amination, offering a method for creating various 5-aminated quinolines. This process exhibits high regioselectivity and efficiency (Yin et al., 2017).

Reduced Phototoxicity

Derivatives of 8-Fluoroquinolin-2-amine, like the one with a methoxy group at the 8 position, show reduced phototoxicity under long-wave UV light irradiation. This characteristic makes them suitable for applications where photostability is crucial (Marutani et al., 1993).

Fluorescence Enhancement

Certain derivatives of 8-Fluoroquinolin-2-amine, like thioamide derivatives, exhibit highly selective fluorescence-enhancing properties. This makes them suitable for developing sensitive signaling behaviors for specific applications (Song et al., 2006).

Fluorescent Nanosensors

8-Fluoroquinolin-2-amine derivatives have been used to develop fluorescent nanosensors for sensitive detection of substances like TNT through fluorescence resonance energy transfer. This application demonstrates its potential in security and environmental monitoring (Feng et al., 2013).

Ultraweak Fluorescence Study

Research on 8-Fluoroquinolin-2-amine has contributed to understanding the nature of ultrashort-lived excited states in compounds like 8-Hydroxyquinoline, providing insights into fluorescence properties and their applications (Park et al., 2016).

Cell Physiology Studies

The compound's derivatives have been used to create photoactivatable forms for studying cell physiology, demonstrating their utility in biomedical research (Asad et al., 2017).

Mechanism of Action

Target of Action

It is known that many synthetic quinolines exhibit antibacterial, antineoplastic, and antiviral activities . They often act as inhibitors of various enzymes .

Mode of Action

Fluoroquinolones, a family of compounds that 8-fluoroquinolin-2-amine belongs to, are known to inhibit bacterial dna-gyrase, which affects bacteria reproduction .

Biochemical Pathways

Fluoroquinolones, which 8-fluoroquinolin-2-amine is a part of, are known to affect the dna replication pathway in bacteria by inhibiting the dna-gyrase enzyme .

Pharmacokinetics

Fluoroquinolones are known for their enhanced penetration ability through cell membranes .

Result of Action

Fluoroquinolones, which 8-fluoroquinolin-2-amine is a part of, are known to exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics .

Action Environment

The stability and efficacy of fluoroquinolones can be influenced by factors such as ph, temperature, and the presence of metal ions .

Safety and Hazards

8-Fluoroquinolin-2-amine is not considered a significant fire risk, but containers may burn . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

properties

IUPAC Name |

8-fluoroquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACADMXUUZZORGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30734740 | |

| Record name | 8-Fluoroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoroquinolin-2-amine | |

CAS RN |

1342095-20-8 | |

| Record name | 8-Fluoroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid](/img/structure/B1443937.png)

![Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate](/img/structure/B1443939.png)

![(1S,3R,7R,8S,8aR)-4,6-Dihydroxy-8-{2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B1443945.png)

![3-Bromo-5-methoxyimidazo[1,2-A]pyrazine](/img/structure/B1443949.png)